N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, commonly referred to as MIFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MIFB is a small molecule inhibitor that targets specific proteins and enzymes, making it an attractive tool for studying various biological processes.
Scientific Research Applications
Synthesis and Activity
Antiarrhythmic Synthesis and Activity
A study highlights the synthesis and evaluation of benzamides, including those similar to N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, for their oral antiarrhythmic activity in mice. The research emphasizes the structural variation permissible in achieving antiarrhythmic effects, underscoring the importance of the amine nitrogen's basicity and the link between the heterocycle and amide nitrogen for activity (Banitt et al., 1977).
Synthesis Techniques in Ionic Liquids
Another application involves the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones in ionic liquid, demonstrating an innovative approach to chemical synthesis. This process highlights the flexibility of this compound derivatives in participating in complex chemical reactions (Wang et al., 2007).
Chemical Structure and Mechanism
Mechanism of Isoxazole Formation
Research on the efficient preparation of isoxazoles provides insights into the mechanism of heterocyclization involving compounds like this compound. This study offers a definitive proof for the heterocyclization mechanism based on an amine exchange process, furthering our understanding of the chemical properties and reactivity of isoxazole derivatives (Olivera et al., 2000).
Coordination Chemistry
The coordination chemistry involving bidentate bis(N-heterocyclic carbene) ligands showcases another facet of this compound's utility. This application points to its potential in forming complex structures with metal centers, opening avenues for research in materials science and catalysis (Schick et al., 2014).
Polymer Science and Material Chemistry
Polyamide Synthesis
The synthesis of ordered polyamides through direct polycondensation, involving symmetric and nonsymmetric monomers, demonstrates the role of this compound in the development of new polymeric materials. This research contributes to the field of polymer science, offering insights into the creation of novel materials with specific properties (Ueda & Sugiyama, 1994).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with an oxazole ring can interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Oxazole derivatives are known to be involved in a wide range of biological processes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Oxazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRWAHWNPZABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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